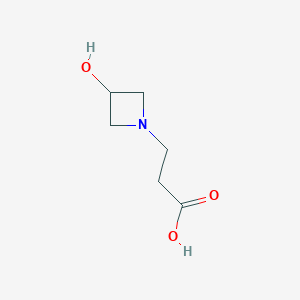

3-(3-Hydroxyazetidin-1-yl)propanoic acid

Description

Properties

CAS No. |

1341521-40-1 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

3-(3-hydroxyazetidin-1-yl)propanoic acid |

InChI |

InChI=1S/C6H11NO3/c8-5-3-7(4-5)2-1-6(9)10/h5,8H,1-4H2,(H,9,10) |

InChI Key |

BQXGBEIGFTZLOE-UHFFFAOYSA-N |

SMILES |

C1C(CN1CCC(=O)O)O |

Canonical SMILES |

C1C(CN1CCC(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Structural Analysis

- The strained azetidine ring may also increase reactivity in biological systems. In contrast, (S)-2-(3,3-Dimethylazetidin-1-yl)propanoic acid () has reduced polarity due to methyl groups, which could improve membrane permeability but limit aqueous solubility.

- Aromatic Propanoic Acids: Compounds like 3-(3-hydroxyphenyl)propanoic acid () and its methoxy derivatives () exhibit aromatic π-π interactions, making them suitable for targeting hydrophobic enzyme pockets. The polyphenolic substitution in 3-(2,4′-dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid () enhances anti-inflammatory and anti-asthma activities, likely via modulation of immune cell signaling pathways.

Preparation Methods

Azetidin-3-ol Core Construction

A key step in the synthesis of 3-(3-hydroxyazetidin-1-yl)propanoic acid is the preparation of the azetidin-3-ol intermediate. According to a patented method (US20110098484A1), azetidin-3-ol derivatives can be synthesized by nucleophilic substitution reactions starting from suitable haloalkyl precursors or epoxides, followed by ring closure to form the azetidine ring with a hydroxy substituent at the 3-position.

Introduction of the Propanoic Acid Side Chain

The propanoic acid moiety is commonly introduced via alkylation or acylation reactions on the azetidine nitrogen. One approach involves reacting azetidin-3-ol with haloalkyl carboxylic acid derivatives or esters, followed by hydrolysis to yield the free acid. For example, nucleophilic substitution of azetidin-3-ol with 3-bromopropanoic acid derivatives under basic conditions affords the desired product.

Esterification and Hydrolysis Steps

In some synthetic schemes, the propanoic acid is first introduced as an ester to facilitate purification and handling. Subsequent hydrolysis under acidic or basic conditions yields the free acid. This two-step method improves overall yield and purity.

Representative Preparation Procedure

A generalized synthetic procedure can be outlined as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Azetidine ring formation | Cyclization of haloalkyl amines or epoxides | Formation of azetidin-3-ol |

| 2 | N-Alkylation | Reaction with 3-bromopropanoate ester | Formation of N-(3-propanoate)azetidin-3-ol ester |

| 3 | Hydrolysis | Acidic or basic hydrolysis | Conversion to this compound |

This approach aligns with methods reported in pharmaceutical intermediate synthesis patents and literature.

Alternative Synthetic Strategies and Modifications

Use of Protecting Groups and Activation

In complex syntheses, protecting groups on hydroxy or amino groups and activation of carboxyl groups (e.g., via DCC coupling) are employed to improve selectivity and yield. For instance, esterification with methanol in the presence of sulfuric acid or conversion to trichloroacetimidate intermediates can facilitate further functionalization.

Research Findings and Process Optimization

Yield and Purity: Patented processes report high yields (up to 90%) for azetidin-3-ol synthesis and subsequent alkylation steps, with purification techniques such as crystallization and chromatography ensuring product purity.

Scalability: The synthetic routes are amenable to scale-up, as demonstrated by multi-kilogram batch processes in pharmaceutical manufacturing, emphasizing solvent minimization and energy efficiency.

Environmental Considerations: Greener approaches include minimizing solvent use, employing one-pot reactions, and recycling solvents to reduce waste and improve sustainability.

Summary Table of Key Preparation Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Hydroxyazetidin-1-yl)propanoic acid in laboratory settings?

- Methodology : Synthesis of structurally related azetidine-propanoic acid derivatives typically involves multi-step organic reactions. For example:

- Step 1 : Formation of the azetidine ring via cyclization of β-amino alcohols under acidic or basic conditions .

- Step 2 : Introduction of the propanoic acid moiety through nucleophilic substitution or condensation reactions, often using reagents like succinic anhydride or maleic acid derivatives .

- Step 3 : Hydroxylation at the 3-position of the azetidine ring using oxidizing agents (e.g., hydrogen peroxide) or enzymatic methods .

- Optimization : Reaction conditions (temperature, solvent polarity, catalyst) are critical. For instance, anhydrous solvents like THF and catalysts like DMAP improve yields in esterification steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm the azetidine ring structure and propanoic acid backbone. Hydroxy group signals (~1.5–2.5 ppm) and carboxylic acid protons (~12 ppm) are key markers .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity. Mobile phases often include acetonitrile/water with 0.1% TFA .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHNO: 146.0817) .

Q. What preliminary biological assays are suitable for screening this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay for kinase activity) .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with MIC determination .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Approach :

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .

- Structural Confirmation : Re-synthesize ambiguous compounds and re-test to exclude batch variability .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify target proteins, reducing off-target effects .

Q. What strategies optimize the reaction yield of this compound under scaled-up conditions?

- Process Chemistry :

- Catalyst Screening : Test palladium or ruthenium catalysts for regioselective hydroxylation .

- Solvent Systems : Switch to green solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .

- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., ring-closing reactions) .

Q. How do metabolic pathways affect the bioavailability of this compound in vivo?

- Metabolic Profiling :

- Phase I Metabolism : Incubate with liver microsomes to identify oxidation products (e.g., hydroxylation at the azetidine ring) .

- Phase II Conjugation : Assess glucuronidation/sulfation using UDP-glucuronosyltransferase assays .

- Microbial Degradation : Simulate colonic metabolism with fecal microbiota to detect propanoic acid derivatives (e.g., 3-(4-hydroxyphenyl)propanoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.